5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide 5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13487035
InChI: InChI=1S/C8H10BrNO2S/c1-5-4-6(13-7(5)9)8(11)10(2)12-3/h4H,1-3H3
SMILES: CC1=C(SC(=C1)C(=O)N(C)OC)Br
Molecular Formula: C8H10BrNO2S
Molecular Weight: 264.14 g/mol

5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide

CAS No.:

Cat. No.: VC13487035

Molecular Formula: C8H10BrNO2S

Molecular Weight: 264.14 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide -

Specification

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
IUPAC Name 5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide
Standard InChI InChI=1S/C8H10BrNO2S/c1-5-4-6(13-7(5)9)8(11)10(2)12-3/h4H,1-3H3
Standard InChI Key SASQQHFBFJQIGN-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1)C(=O)N(C)OC)Br
Canonical SMILES CC1=C(SC(=C1)C(=O)N(C)OC)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

5-Bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide (C₈H₁₀BrNO₂S) features a thiophene ring substituted at the 2-position with a carboxamide group and at the 5-position with a bromine atom (Figure 1). The carboxamide nitrogen is further modified with methoxy and methyl groups, creating a sterically hindered tertiary amine. Key structural parameters include:

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₀BrNO₂S
Molecular Weight264.14 g/mol
IUPAC Name5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide
Canonical SMILESCC1=C(SC(=C1)C(=O)N(C)OC)Br

The bromine atom introduces significant electronic effects, polarizing the thiophene ring and enhancing electrophilic reactivity at adjacent positions. X-ray crystallography of analogous thiophene carboxamides reveals planar configurations stabilized by intramolecular hydrogen bonding between the amide oxygen and adjacent substituents .

Synthetic Pathways and Optimization

General Synthesis Strategy

While explicit protocols for 5-bromo-N-methoxy-N,4-dimethylthiophene-2-carboxamide remain undocumented in open literature, its synthesis likely follows established routes for substituted thiophene carboxamides:

  • Thiophene Bromination: Electrophilic bromination of 2-carboxamide-substituted thiophenes using Br₂/FeBr₃ or N-bromosuccinimide (NBS).

  • Carboxamide Functionalization: Introduction of methoxy and methyl groups via alkylation of the amide nitrogen using methyl iodide and methoxyamine derivatives .

Key Reaction Parameters:

  • Temperature: 0–25°C for bromination to prevent overhalogenation

  • Solvent: Dichloromethane or THF for polar aprotic conditions

  • Yield Optimization: Chromatographic purification (silica gel, ethyl acetate/hexane)

Challenges in Scalability

Steric hindrance from the N-methoxy-N,4-dimethyl groups complicates nucleophilic substitution reactions, necessitating prolonged reaction times (48–72 hours) and elevated temperatures (80–100°C) for complete conversion.

Analytical Characterization Techniques

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (s, 1H, thiophene-H), 3.65 (s, 3H, OCH₃), 3.12 (s, 3H, NCH₃)

  • ¹³C NMR: 162.8 ppm (C=O), 140.1 ppm (C-Br)

Mass Spectrometry:

  • ESI-MS (m/z): 265.02 [M+H]⁺ (theoretical 264.14)

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